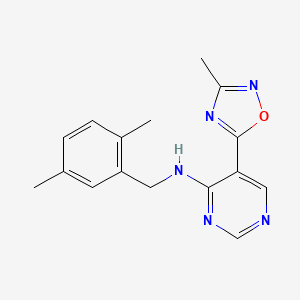

![molecular formula C16H11N3OS3 B2690304 N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 899983-04-1](/img/structure/B2690304.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be monitored by techniques like thin layer chromatography (TLC) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as NMR .

Aplicaciones Científicas De Investigación

Supramolecular Gelators

Research into N-(thiazol-2-yl) benzamide derivatives, which share structural motifs with the compound , has demonstrated their role as supramolecular gelators. These compounds have shown the ability to form stable gels in ethanol/water and methanol/water mixtures, attributed to their methyl functionality and the presence of multiple non-covalent interactions. Such findings highlight the potential of similar compounds in the development of new materials with tailored gelation properties for industrial and biomedical applications (Yadav & Ballabh, 2020).

Drug Discovery Building Blocks

Another area of research relevance is the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as novel building blocks in drug discovery. These compounds, related in structural terms to N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, offer the possibility to explore the chemical space around the molecule for potential therapeutic targets, demonstrating the compound's utility in the early stages of drug development (Durcik et al., 2020).

Anticancer Research

A closely related field is the development of thiadiazolobenzamide compounds and their complexes with metals like Ni and Pd. Such research underlines the significance of thiazole and benzamide derivatives in synthesizing compounds with potential anticancer properties, suggesting similar possibilities for this compound in oncological research (Adhami et al., 2012).

Antibacterial Agents

Additionally, the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have unveiled a novel class of promising antibacterial agents. Such studies reveal the therapeutic potential of benzothiazole derivatives in combating bacterial infections, pointing toward similar research avenues for this compound (Palkar et al., 2017).

Mecanismo De Acción

Target of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

The mode of action of thiazoles can vary depending on the specific compound and its targets. For example, some thiazoles act as inhibitors of certain enzymes, while others may interact with cellular structures or processes

Biochemical Pathways

Thiazoles can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazoles have been found to inhibit the synthesis of certain proteins, while others may affect cellular signaling pathways

Pharmacokinetics

The pharmacokinetic properties of thiazoles, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Some thiazoles may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged

Result of Action

The molecular and cellular effects of thiazoles can vary depending on their specific targets and mode of action. For example, some thiazoles may inhibit the growth of bacteria or cancer cells, while others may reduce inflammation or pain

Action Environment

The action, efficacy, and stability of thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS3/c1-21-11-7-4-8-12-13(11)18-16(23-12)19-14(20)15-17-9-5-2-3-6-10(9)22-15/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOMYAIMOSKCJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2690224.png)

![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2690225.png)

![(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690233.png)

![N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2690234.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2690235.png)

![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)

![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)

![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)

![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)